molecular formula C11H19ClO4 B14373747 Diethyl (3-chloropropyl)(methyl)propanedioate CAS No. 91355-29-2

Diethyl (3-chloropropyl)(methyl)propanedioate

Cat. No.: B14373747
CAS No.: 91355-29-2
M. Wt: 250.72 g/mol
InChI Key: CYWXBKCRHQWBMH-UHFFFAOYSA-N
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Description

Diethyl (3-chloropropyl)(methyl)propanedioate is an organic compound that belongs to the class of malonic esters It is a derivative of diethyl malonate, where one of the hydrogen atoms on the carbon chain is replaced by a 3-chloropropyl group and another by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-chloropropyl)(methyl)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which is a good nucleophile. The enolate ion then undergoes nucleophilic substitution with 3-chloropropyl bromide and methyl iodide to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for efficiency and yield. Large-scale reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-chloropropyl)(methyl)propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for the initial deprotonation to form the enolate ion.

    3-Chloropropyl Bromide and Methyl Iodide: Alkylating agents used in the substitution reactions.

    Aqueous Hydrochloric Acid: Employed in the hydrolysis of ester groups.

    Heat: Applied to induce decarboxylation reactions

Major Products Formed

Scientific Research Applications

Diethyl (3-chloropropyl)(methyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl (3-chloropropyl)(methyl)propanedioate involves its reactivity as a malonic ester. The compound’s enolate ion can act as a nucleophile, participating in various substitution and addition reactions. The presence of the chloropropyl and methyl groups influences its reactivity and the types of products formed. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: The parent compound, which lacks the chloropropyl and methyl substitutions.

    Diethyl (3-chloropropyl)malonate: Similar but without the methyl group.

    Diethyl (methyl)malonate: Similar but without the chloropropyl group

Uniqueness

The combination of these substituents allows for a broader range of chemical transformations and applications in various fields .

Properties

CAS No.

91355-29-2

Molecular Formula

C11H19ClO4

Molecular Weight

250.72 g/mol

IUPAC Name

diethyl 2-(3-chloropropyl)-2-methylpropanedioate

InChI

InChI=1S/C11H19ClO4/c1-4-15-9(13)11(3,7-6-8-12)10(14)16-5-2/h4-8H2,1-3H3

InChI Key

CYWXBKCRHQWBMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCCCl)C(=O)OCC

Origin of Product

United States

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